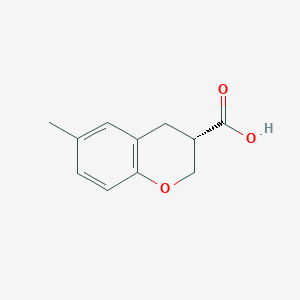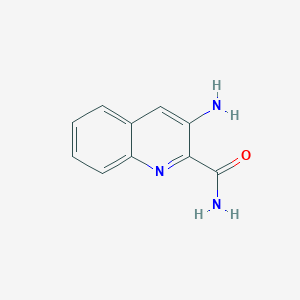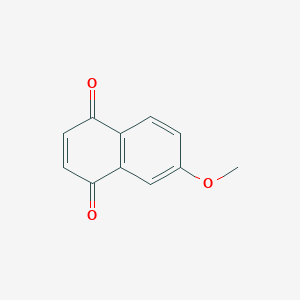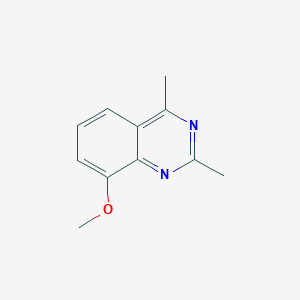
(S)-6-Methylchroman-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylchroman-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Cyclization: The benzaldehyde undergoes a cyclization reaction to form the chroman ring structure.
Methylation: The chroman intermediate is then methylated at the 6-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.
High-Pressure Reactions: Employing high-pressure conditions to improve reaction yields.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-Methylchroman-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (S)-6-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylchroman-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.
6-Methylchroman-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
6-Methylchroman-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
(S)-6-Methylchroman-3-carboxylic acid is unique due to its specific (S)-enantiomeric form, which can result in different biological activities compared to its racemic or ®-enantiomeric counterparts. Its specific arrangement allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(3S)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
UUHUXJJYCVPIDW-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)








